molecular formula C13H8ClN3O5 B5304543 N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide

N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide

Cat. No. B5304543
M. Wt: 321.67 g/mol
InChI Key: WDLBGMIGNCVGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide, also known as CNPNB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitroaromatic compound that has been used as a substrate for the detection of nitroreductase enzymes. The compound has also been used in the synthesis of other chemical compounds and as a tool in the study of enzyme kinetics.

Mechanism of Action

N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide is a nitroaromatic compound that can be reduced by nitroreductase enzymes to form a hydroxylamine intermediate. This intermediate can then undergo further reduction to form a nitroso compound, which can react with various nucleophiles such as DNA and proteins. The reaction of the nitroso compound with nucleophiles can result in the formation of adducts, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide has been shown to induce DNA damage and cell death in various cell lines. The compound has also been shown to induce oxidative stress and activate various signaling pathways involved in cell survival and apoptosis. N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide has been used as a tool to study the mechanisms of DNA damage and cell death induced by nitroaromatic compounds.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide has several advantages as a tool for scientific research. It is a relatively simple and straightforward compound to synthesize, and it can be used as a substrate for the detection of nitroreductase enzymes in various biological systems. However, N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide also has some limitations. The compound can be toxic to cells at high concentrations, and its use in vivo may not be feasible due to its potential toxicity.

Future Directions

There are several future directions for research involving N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide. One area of research could be the development of new prodrugs that can be activated by nitroreductase enzymes using N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide as a substrate. Another area of research could be the development of new methods for the detection of nitroreductase enzymes using N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide as a tool. Additionally, further research could be carried out to investigate the mechanisms of DNA damage and cell death induced by nitroaromatic compounds using N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide as a model compound.

Synthesis Methods

N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide can be synthesized by the reaction of 2-chloro-4-nitroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide as a yellow crystalline solid. The synthesis of N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide is a relatively simple and straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide has been used as a substrate for the detection of nitroreductase enzymes in various biological systems. Nitroreductase enzymes are involved in the metabolism of nitroaromatic compounds and play an important role in the activation of prodrugs. N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide has been used as a tool to study the kinetics of nitroreductase enzymes and their role in the activation of prodrugs.

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O5/c14-11-7-10(17(21)22)4-5-12(11)15-13(18)8-2-1-3-9(6-8)16(19)20/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLBGMIGNCVGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-4-nitrophenyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.